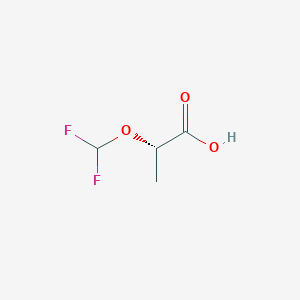
(2S)-2-(difluoromethoxy)propanoic acid
Vue d'ensemble
Description
“(2S)-2-(difluoromethoxy)propanoic acid” is a chemical compound with the molecular formula C4H6F2O3 . Its molecular weight is 140.09 g/mol . The compound belongs to the class of organic compounds known as carboxylic acids, which are compounds containing a carboxylic acid group (-C(=O)OH).
Molecular Structure Analysis
The molecular structure of “(2S)-2-(difluoromethoxy)propanoic acid” consists of a three-carbon chain (propanoic acid) with a difluoromethoxy group (-OCHF2) attached to the second carbon . The (2S) indicates that the compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-(difluoromethoxy)propanoic acid” would be influenced by its molecular structure. As a carboxylic acid, it would be expected to exhibit acidic properties. The difluoromethoxy group may also influence properties such as polarity and reactivity .Applications De Recherche Scientifique
Oxidation of Secondary Alcohols : A study by Norcross et al. (1997) investigated the oxidation of various alcohols, including 2-propanol, by potassium tetraoxoferrate(VI) under basic conditions. The oxidation produced ketones, demonstrating a potential application in the synthesis and modification of chemical compounds. This study highlights a fundamental chemical reaction involving a compound structurally related to (2S)-2-(difluoromethoxy)propanoic acid (Norcross et al., 1997).
Electrocatalytic Oxidation : Wang et al. (2014) explored the electrocatalytic oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce high-value chemicals like sodium 2,2,3,3-tetrafluoropropionate. This process exemplifies the potential of electrocatalysis in transforming fluorinated alcohols, closely related to (2S)-2-(difluoromethoxy)propanoic acid, into valuable chemical products (Wang et al., 2014).
Photocatalysis in Nanomaterials : Yang et al. (2009) conducted a study on the solvothermal synthesis of anatase TiO2 nanosheets using a water-2-propanol route. This research is significant for material science, particularly in the context of photocatalysis, where compounds like 2-propanol play a critical role in the synthesis of advanced materials (Yang et al., 2009).
Catalysis and Reaction Mechanisms : The study of catalytic processes and reaction mechanisms involving 2-propanol and related compounds is another important application area. For example, the work of Bedia et al. (2009) on the catalytic conversion of 2-propanol using carbon-based acid catalysts provides insights into catalyst design and reaction pathways relevant to compounds like (2S)-2-(difluoromethoxy)propanoic acid (Bedia et al., 2009).
Propriétés
IUPAC Name |
(2S)-2-(difluoromethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c1-2(3(7)8)9-4(5)6/h2,4H,1H3,(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEZHAQNRKKRFF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(difluoromethoxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)

![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)
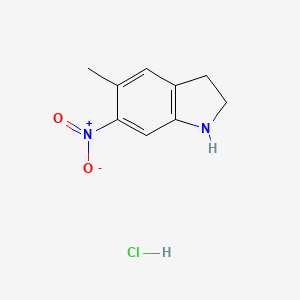
![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)
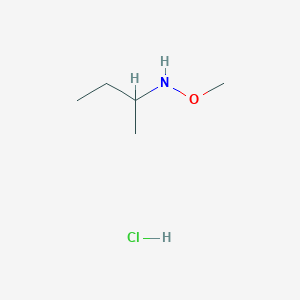
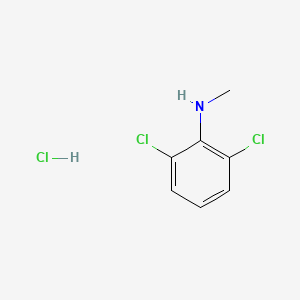
![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)

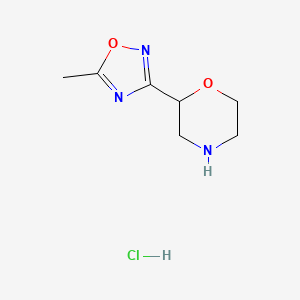

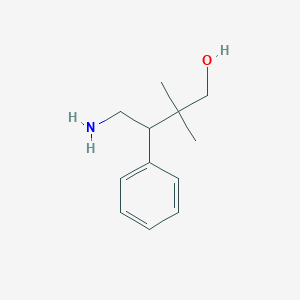
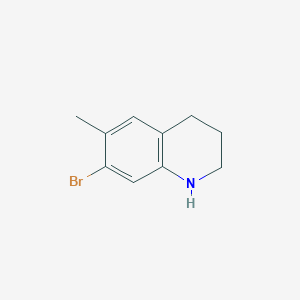
![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)